

Spiroption: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: Spiroption

Cat. No.: B8818410

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Executive Summary

Spiroption is a novel insecticide and acaricide developed by Syngenta, belonging to the tetramic acid class of chemistry (IRAC MoA Group 23).^{[1][2]} It is a pro-insecticide that, after absorption into a plant, is metabolized into its active form.^[3] This active metabolite is a potent inhibitor of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis.^{[1][2]} This disruption of lipid metabolism provides excellent control over a wide spectrum of economically important sucking pests. A key feature of **Spiroption** is its unique two-way systemic translocation within the plant, moving through both the xylem and phloem to protect new and existing growth from infestation. With a favorable environmental and toxicological profile, it is a valuable tool for Integrated Pest Management (IPM) programs.

Chemical Identity and Physicochemical Properties

Spiroption is chemically identified as an azaspiro compound featuring a spiro methoxy-piperidine ring. Its systematic and identifier information is provided below.

Table 1: Chemical Identification of **Spiroption**

Identifier	Value
IUPAC Name	[3-(4-chloro-2,6-dimethylphenyl)-8-methoxy-1-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-en-4-yl] ethyl carbonate
CAS Number	1229023-00-0
Chemical Formula	C ₂₁ H ₂₇ ClN ₂ O ₅
Synonyms	SYN546330, Elestal

The physicochemical properties of **Spiropidion** are crucial for its formulation, environmental fate, and biological activity.

Table 2: Physicochemical Properties of **Spiropidion**

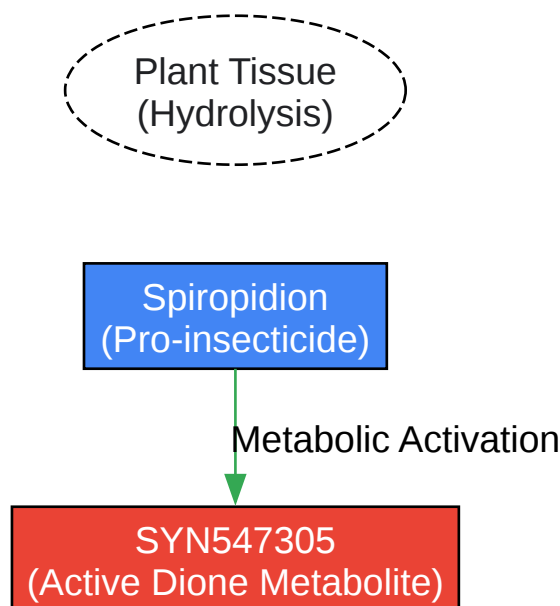
Property	Value	Source
Molecular Weight	422.9 g/mol	
Physical State	Off-white powder	
Water Solubility	46.0 mg/L (at 20 °C, pH 7)	
XLogP3-AA	3.5	
Topological Polar Surface Area	68.3 Å ²	
Hydrogen Bond Donor Count	0	
Hydrogen Bond Acceptor Count	6	
Rotatable Bond Count	6	

Mechanism of Action

Pro-insecticide Activation

Spiropidion is applied as a pro-insecticide, meaning it is not biologically active in its initial form. Upon foliar application and absorption into the plant, it undergoes hydrolysis, losing its

ethoxycarbonyl group to form the potent, active dione metabolite, SYN547305 (also referred to as **spiropidion-enol**). This conversion is a critical step for its insecticidal activity.



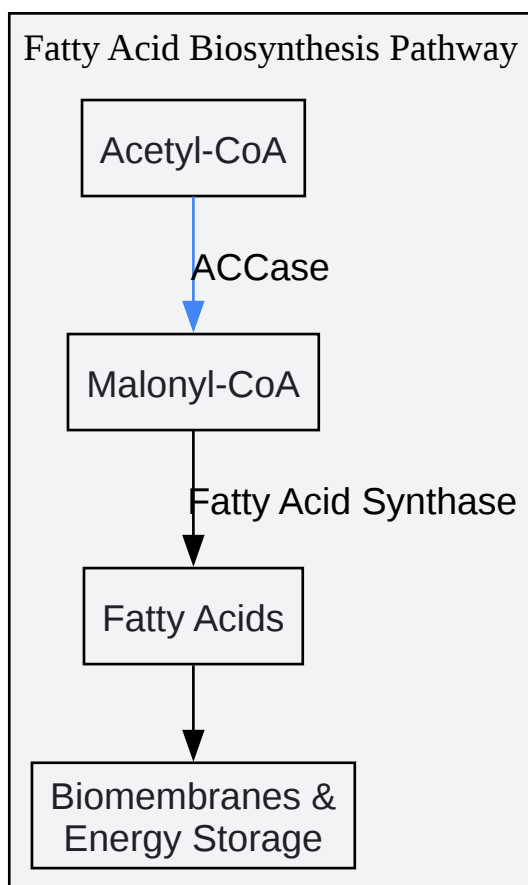
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Metabolic activation of **Spiropidion** within the plant.

Inhibition of Acetyl-CoA Carboxylase (ACCase)

The active dione metabolite of **Spiropidion** targets and inhibits the enzyme Acetyl-CoA Carboxylase (ACCase). ACCase is the enzyme that catalyzes the first committed step in the biosynthesis of fatty acids: the carboxylation of acetyl-CoA to produce malonyl-CoA. By inhibiting this enzyme, **Spiropidion** effectively halts the production of fatty acids, which are essential for building cell membranes, energy storage, and other vital biological functions. This disruption of lipid metabolism leads to the cessation of growth and development, and ultimately, the death of the target pest. This mode of action is particularly effective against immature pest stages and negatively impacts the fecundity of adults.

Spiropidion Active Dione



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Inhibition of the fatty acid biosynthesis pathway by **Spiropidion**'s active metabolite.

Biological Properties and Efficacy

Spectrum of Activity

Spiropidion provides broad-spectrum control of a wide range of sucking insect pests. It is primarily active through ingestion, with very little contact activity. Its efficacy extends to

populations that have developed resistance to other insecticide classes, such as neonicotinoids.

Key Target Pests Include:

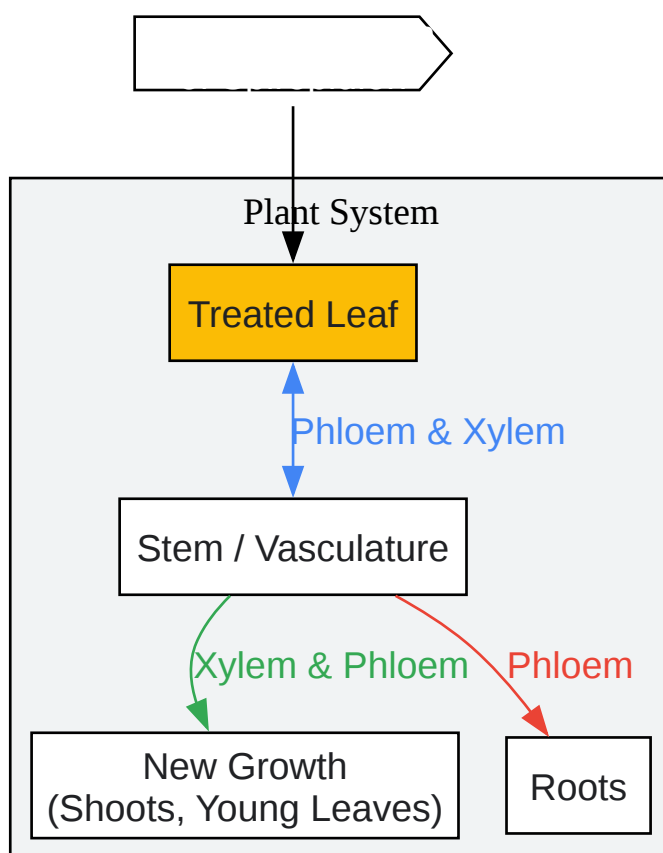
- Aphids (e.g., *Myzus persicae*)
- Whiteflies (e.g., *Bemisia tabaci*)
- Psyllids
- Scales (armored and soft)
- Mites (spider mites, rust mites)
- Mealybugs

Two-Way Systemic Translocation

A distinguishing characteristic of **Spiropidion**'s active metabolite is its ambimobility within plants. After foliar application, it is absorbed by the leaves and exhibits both xylem and phloem mobility.

- Xylem Transport: Allows the active ingredient to move upwards to new, untreated growth (acropetal movement).
- Phloem Transport: Allows the active ingredient to be translocated both upwards and downwards to other plant parts, including roots and developing tissues (basipetal movement).

This unique two-way systemicity ensures the complete protection of the entire plant, which is particularly advantageous for controlling pests that feed on new shoots or are concealed within the plant canopy.



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Workflow of **Spiropidion**'s two-way systemic transport in a plant.

Quantitative Toxicological Data

While specific LC_{50} (median lethal concentration) values for target insect pests are not widely available in the public literature, mammalian toxicology studies provide key safety data points.

Table 3: Mammalian Toxicity of **Spiropidion**

Species	Test	Result	Toxicity Category	Source
Rat	Acute Oral LD ₅₀	> 2,000 mg/kg and < 5,000 mg/kg	Category III	
Rat	Acute Neurotoxicity	NOAEL: 150 mg/kg	-	
Dog	28-Day Oral Study	NOAEL: 30 mg/kg/day	-	

NOAEL: No-Observed-Adverse-Effect Level

Additionally, the Codex Alimentarius has established Maximum Residue Limits (MRLs) for **Spiropidion** and its primary metabolite in various agricultural commodities.

Experimental Protocols

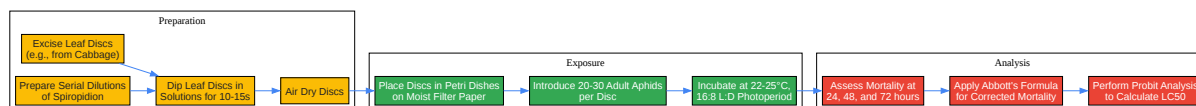
Detailed proprietary protocols for the synthesis and bioassay of **Spiropidion** are not publicly available. However, this section provides representative methodologies for key experiments based on standard scientific practices for similar compounds.

Representative Synthesis Outline

The synthesis of **Spiropidion** has been described in patent literature (e.g., WO 2010/066780). A scalable synthesis route involves a Strecker-Dieckmann pathway to create the core spirofused 3-aryl-pyrrolidine-2,4-dione framework. The process starts from 4-chloro-2,6-dimethylaniline, which is converted through multiple steps, including a Sandmeyer reaction, to form a key phenylacetic acid derivative. This is then reacted with an N-methyl amino nitrile product derived from 1-methoxypiperidin-4-one to construct the final spiroheterocyclic structure.

Bioassay Protocol: Leaf-Dip Method for Aphid Efficacy (Generalized)

This protocol describes a common method for determining the LC₅₀ of a systemic insecticide against aphids like *Myzus persicae*.



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References

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